![molecular formula C19H23N3O4 B398782 N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B398782.png)
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
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Overview
Description
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a member of morpholines.
Scientific Research Applications
Synthesis and Chemical Structure Studies
Synthesis of Pyrrolo[4,3,2-de]quinolines : The study by Roberts et al. (1997) involves the conversion of compounds like 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, highlighting a complex synthesis pathway potentially relevant to the chemical structure and derivatives of N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline (Roberts, Joule, Bros, & Álvarez, 1997).
Novel Benzamides as Gastrokinetic Agents : Kato et al. (1992) describe the synthesis and evaluation of various benzamide derivatives, including those with morpholinyl groups, which are structurally similar to the compound . This work provides insight into the synthetic methods and potential applications of similar compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Water-Mediated Wittig–SNAr Reactions : Xu et al. (2015) discuss a novel one-pot, three-component approach to synthesize compounds including those with morpholino-1-yl and nitrophenyl groups. This research is pertinent for understanding environmentally benign synthesis methods for compounds related to N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).
Optical and Biological Activities
Nonlinear Optical Properties of Hydrazones : Naseema et al. (2010) explore the nonlinear optical properties of hydrazones, which are relevant to compounds like N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline. This study can provide insights into potential applications in optical device technologies (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Fluorescence Properties of Amino-substituted Nitrophenyl Compounds : Motyka et al. (2011) investigate the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which share structural similarities with the compound . Their work is significant for understanding the fluorescence characteristics and potential applications as molecular fluorescent probes (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).
properties
Product Name |
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline |
---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C19H23N3O4/c1-15-3-2-4-17(13-15)26-10-7-20-18-14-16(5-6-19(18)22(23)24)21-8-11-25-12-9-21/h2-6,13-14,20H,7-12H2,1H3 |
InChI Key |
ZRDDDLMFVDMLDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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